molecular formula C10H13BrO4 B8374837 1,2-Dimethoxy-3-bromo-4-(methoxymethoxy)benzene

1,2-Dimethoxy-3-bromo-4-(methoxymethoxy)benzene

Cat. No. B8374837
M. Wt: 277.11 g/mol
InChI Key: MXAMKQXDLALDRX-UHFFFAOYSA-N
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Patent
US09447074B2

Procedure details

To a stirred solution of 1,2-bis(methyloxy)-4-{[(methyloxy)methyl]oxy}benzene (4.0 g) and TMEDA (3.93 ml) in dry diethyl ether (50 ml) was added tert-butyllithium (1.7M in pentane, 23.76 ml) at −70 C. The reaction was stirred at this temperature for 1 h before adding bromine (0.15 ml). This was allowed to stir at 0 C. for 3 h. The reaction was quenched by addition of 20% aqueous sodium dithionite and extracted with ethyl acetate. The organics were washed with dilute hydrochloric acid, aqueous sodium bicarbonate, brine and dried over sodium sulphate to yield a crude product. This was purified through silica, eluting with 0-10% ethyl acetate in hexane to give the title compound, 1.4 g
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.93 mL
Type
reactant
Reaction Step One
Quantity
23.76 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][O:11][CH3:12])=[CH:5][C:4]=1[O:13][CH3:14].CN(CCN(C)C)C.C([Li])(C)(C)C.[Br:28]Br>C(OCC)C>[Br:28][C:5]1[C:4]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[O:9][CH2:10][O:11][CH3:12]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OCOC)OC
Name
Quantity
3.93 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
23.76 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 0 C
WAIT
Type
WAIT
Details
for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 20% aqueous sodium dithionite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with dilute hydrochloric acid, aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
to yield a crude product
CUSTOM
Type
CUSTOM
Details
This was purified through silica
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1OC)OC)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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